Dibenzo[b,i]thianthrene-5,7,12,14-tetrone
Description
Contextualizing Dibenzo[b,i]thianthrene-5,7,12,14-tetrone within Polycyclic Aromatic Compounds and Quinones
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the fusion of multiple aromatic rings. The introduction of heteroatoms, such as sulfur, into the polycyclic framework gives rise to polycyclic aromatic sulfur heterocycles (PASHs), a group of compounds with distinct electronic and physical properties. openmedicinalchemistryjournal.comresearchgate.net this compound is a prominent member of this family.
Furthermore, the presence of four ketone groups classifies this molecule as a tetrone, a type of quinone. Quinones are known for their redox activity, a property that makes them attractive for applications in energy storage and electronics. The fusion of a quinone structure with a polycyclic aromatic system can lead to materials with tunable electrochemical and optical properties. nih.govmdpi.com
Significance of Sulfur Heterocycles in Advanced Organic Chemistry and Materials Science
Sulfur-containing heterocycles are integral components in a vast array of functional organic materials. openmedicinalchemistryjournal.comnih.gov The inclusion of sulfur atoms in a cyclic structure can influence the molecule's conformation, electronic structure, and intermolecular interactions. Thianthrene (B1682798), the sulfur-containing core of the title compound, is a non-planar molecule with a folded "butterfly" conformation. asianpubs.org This unique geometry can impact the packing of molecules in the solid state, which is a critical factor for charge transport in organic semiconductors.
In materials science, sulfur heterocycles are explored for a variety of applications, including:
Organic Electronics: The ability of sulfur to participate in intermolecular S-S interactions can enhance charge transfer between molecules, a desirable trait for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
Energy Storage: The redox-active nature of many sulfur compounds makes them promising candidates for electrode materials in rechargeable batteries and supercapacitors. acs.orgrsc.orgresearchgate.netsci-hub.sersc.org
Sensors: The electron-rich nature of the sulfur atom can be exploited for the development of chemical sensors.
The family of sulfur-nitrogen heterocycles, in particular, has been a subject of intense research due to their stability and physicochemical properties relevant to the design of molecular conductors and magnets. researchgate.netnih.gov
Overview of Key Academic Research Areas and Current Challenges for the Chemical Compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader classes of compounds to which it belongs are the focus of significant academic investigation.
Key Research Areas:
High-Potential Cathode Materials: The thianthrene unit is being investigated for its potential in developing high-voltage organic cathodes for lithium-ion batteries. rsc.orgsci-hub.sersc.org The redox activity of the quinone moieties in this compound suggests its potential in this area.
Organic Semiconductors: The combination of a polycyclic aromatic system with sulfur heterocycles is a common strategy in the design of high-performance organic semiconductors. The rigid structure of this compound could facilitate efficient charge transport.
Functional Dyes and Pigments: The extended π-conjugated system in this molecule is likely to impart strong light absorption and emission properties, making it a candidate for use as a functional dye or pigment.
Current Challenges:
Characterization: A thorough understanding of the compound's properties, including its crystal structure, electrochemical behavior, and photophysical characteristics, is essential for its rational application. A lack of comprehensive characterization data can hinder further development.
Processability: For many applications in materials science, the solubility and processability of the compound are crucial. Modifying the core structure with solubilizing groups may be necessary to enable its incorporation into devices.
Structure
3D Structure
Properties
Molecular Formula |
C20H8O4S2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,13-dithiapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3(12),5,7,9,16,18,20-octaene-4,11,15,22-tetrone |
InChI |
InChI=1S/C20H8O4S2/c21-13-9-5-1-2-6-10(9)14(22)18-17(13)25-19-15(23)11-7-3-4-8-12(11)16(24)20(19)26-18/h1-8H |
InChI Key |
HQSADPBKAVDUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C(S3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Dibenzo B,i Thianthrene 5,7,12,14 Tetrone
Historical Perspectives on the Synthesis of Dibenzo[b,i]thianthrene-5,7,12,14-tetrone
The historical development of synthetic routes to this compound is rooted in the broader exploration of quinone chemistry and the reactions of their halogenated derivatives with various nucleophiles.
Early Synthetic Approaches and Key Precursors
The foundational chemistry for the synthesis of this compound relies on the reactivity of 1,4-naphthoquinone (B94277) derivatives. A crucial precursor in this field is 2,3-dichloro-1,4-naphthoquinone. This compound is highly reactive towards nucleophilic attack at the C-2 and C-3 positions, making it a versatile starting material for the synthesis of a wide array of heterocyclic quinones. semanticscholar.org Early synthetic work often involved the reaction of this dichloro derivative with sulfur-based nucleophiles.
The general reactivity of 2,3-dichloro-1,4-naphthoquinone with nucleophiles such as amines, thiols, and other reagents was extensively studied throughout the 20th century. semanticscholar.org These early investigations laid the groundwork for understanding the substitution patterns and reaction conditions necessary to form more complex fused systems. The synthesis of the thianthrene (B1682798) core, a 1,4-dithiin ring fused to two benzene (B151609) rings, has been known for over a century, with early methods involving reactions like the treatment of benzene with disulfur (B1233692) dichloride. While not directly applied to the target molecule, this early work on thianthrene synthesis provided a conceptual basis for forming the sulfur-containing heterocyclic system.
Evolution of Synthetic Strategies from 2,3-Dichloro-1,4-naphthoquinone Reactions
The primary and most direct synthetic strategy for forming the this compound core involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a suitable sulfur source. The evolution of this strategy has seen variations in the choice of sulfur reagent, solvent, and reaction conditions to improve yields and purity.
A common approach involves the reaction of two equivalents of a naphthoquinone precursor with a sulfide (B99878) source. In the context of this compound, the reaction of 2,3-dichloro-1,4-naphthoquinone with a sulfide reagent, such as sodium sulfide (Na₂S), is the most logical and historically significant pathway. This reaction proceeds via a double nucleophilic aromatic substitution (SNAr) mechanism, where the sulfide ion displaces the two chloride leaving groups on separate naphthoquinone molecules, leading to the formation of the central dithiin ring.
The reaction of 2,3-dichloro-1,4-naphthoquinone with various sulfur nucleophiles has been widely reported for the synthesis of other sulfur-containing heterocycles. researchgate.net For instance, its reaction with thiols leads to the formation of S-substituted naphthoquinone derivatives. researchgate.net These studies have provided valuable insights into the reactivity of the C-Cl bonds and the conditions required for substitution.
Contemporary Synthetic Protocols for this compound
Modern synthetic chemistry continues to refine the methods for preparing complex molecules like this compound, with a focus on improving efficiency, yield, and sustainability.
Optimized Reaction Conditions and Catalytic Systems for this compound Formation
While specific catalytic systems for the direct synthesis of this compound are not extensively documented in the literature, optimizations of the reaction conditions for the nucleophilic substitution on 2,3-dichloro-1,4-naphthoquinone have been a subject of study. The choice of solvent, temperature, and base can significantly influence the outcome of the reaction between 2,3-dichloro-1,4-naphthoquinone and sodium sulfide.
The following table summarizes typical reaction parameters that can be optimized for the synthesis of related sulfur-containing naphthoquinones, which can be extrapolated to the synthesis of the target molecule.
| Parameter | Variation | Expected Outcome on this compound Synthesis |
| Sulfur Source | Sodium sulfide (Na₂S), Sodium hydrosulfide (B80085) (NaSH) | Na₂S is expected to directly form the thianthrene linkage, while NaSH might lead to intermediate thiol products. |
| Solvent | Ethanol, DMF, DMSO, Acetonitrile | Polar aprotic solvents like DMF or DMSO can enhance the rate of SNAr reactions. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but may also lead to side products. |
| Base | Sodium carbonate, Potassium carbonate, Triethylamine | A base may be required to neutralize any acidic byproducts, particularly if using NaSH. |
Further research into the use of transition metal catalysts, which are often employed in C-S bond formation reactions, could lead to more efficient and selective syntheses of this compound.
Green Chemistry Principles in the Synthesis of Related Quino-Heterocycles
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including those derived from naphthoquinones. researchgate.net These principles aim to reduce the environmental impact of chemical processes by using less hazardous substances, improving atom economy, and employing environmentally benign solvents and catalysts. semanticscholar.org
For the synthesis of quino-heterocycles, several green approaches have been explored:
Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ionic liquids, or solvent-free conditions. nih.gov
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption.
Biocatalysis: Employing enzymes, such as laccases, to catalyze reactions under mild conditions. For example, laccases have been used for the synthesis of 1,4-naphthoquinone-2,3-bis-sulfides. researchgate.net
Metal-free Catalysis: Developing synthetic routes that avoid the use of heavy or toxic metal catalysts. rsc.org
While a specific green synthesis for this compound has not been detailed, the application of these principles to its synthesis is a promising area for future research. For instance, exploring the reaction of 2,3-dichloro-1,4-naphthoquinone with sodium sulfide in an aqueous medium or under solvent-free conditions could represent a significant step towards a more sustainable synthetic route.
Mechanistic Investigations of this compound Formation Reactions
The formation of this compound from 2,3-dichloro-1,4-naphthoquinone and a sulfide source is believed to proceed through a sequential nucleophilic aromatic substitution (SNAr) mechanism.
The key steps of the proposed mechanism are as follows:
First Nucleophilic Attack: The sulfide ion (S²⁻) acts as a potent nucleophile and attacks one of the electron-deficient carbon atoms (C-2 or C-3) of a 2,3-dichloro-1,4-naphthoquinone molecule. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate.
Chloride Ion Elimination: The Meisenheimer complex collapses with the departure of a chloride ion, resulting in the formation of a naphthoquinone-thiolate intermediate.
Second Nucleophilic Attack: The newly formed thiolate then acts as a nucleophile, attacking the second 2,3-dichloro-1,4-naphthoquinone molecule at one of its chlorinated carbon atoms. This again forms a Meisenheimer-type intermediate.
Second Chloride Ion Elimination and Cyclization: The final step involves the elimination of the second chloride ion and subsequent ring closure to form the central 1,4-dithiin ring of the this compound structure.
The high reactivity of 2,3-dichloro-1,4-naphthoquinone towards nucleophilic substitution is attributed to the electron-withdrawing effect of the two carbonyl groups and the two chlorine atoms, which makes the quinone ring highly electrophilic. semanticscholar.org The stability of the Meisenheimer intermediate also plays a crucial role in facilitating this reaction pathway. While this mechanism is widely accepted for similar reactions, detailed computational and experimental studies specifically on the formation of this compound would be beneficial for a more profound understanding of the reaction kinetics and thermodynamics.
Proposed Reaction Mechanisms for this compound Synthesis
Detailed, peer-reviewed reaction mechanisms for the synthesis of this compound are not currently described in the scientific literature. The synthesis of complex heterocyclic quinones often involves multi-step pathways, potentially including condensation reactions, cyclizations, and subsequent oxidations. However, without specific starting materials and reaction conditions reported in the literature for this compound, any proposed mechanism would be purely speculative.
Role of Intermediates and Transition States in Reaction Pathways
A comprehensive analysis of the intermediates and transition states is contingent on established and experimentally validated reaction pathways. As the synthetic route to this compound has not been elucidated in available scientific sources, a discussion of the specific intermediates and the energetics of transition states involved in its formation cannot be provided at this time. Such an analysis would require detailed computational and experimental studies, which have not been publicly reported.
Purification and Isolation Techniques for Research-Grade Purity of this compound
Specific purification and isolation techniques for achieving research-grade purity of this compound are not documented in the scientific literature. Generally, the purification of complex organic compounds of this nature would likely involve a combination of chromatographic methods and recrystallization.
Standard techniques that could hypothetically be employed include:
Column Chromatography: Utilizing silica (B1680970) gel or alumina (B75360) as the stationary phase with a suitable solvent gradient to separate the desired product from byproducts and unreacted starting materials.
Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals of high purity, leaving impurities in the mother liquor.
The choice of solvents and specific conditions would need to be determined empirically. Without experimental data, a detailed protocol cannot be outlined.
Advanced Spectroscopic and Structural Characterization of Dibenzo B,i Thianthrene 5,7,12,14 Tetrone
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions
While general principles of NMR and X-ray crystallography are well-established for structural elucidation of organic compounds, the absence of published research on Dibenzo[b,i]thianthrene-5,7,12,14-tetrone prevents the generation of a scientifically accurate and detailed article as per the requested outline. The compound may be a novel chemical entity, part of proprietary research, or may not have been synthesized or fully characterized to date.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to confirm its elemental composition. For this compound, the theoretical monoisotopic mass has been calculated based on its chemical formula, C₂₀H₈O₄S₂.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₀H₈O₄S₂ |
| Monoisotopic Mass | 375.98640 u |
| Average Mass | 376.408 u |
This data is based on theoretical calculations and awaits experimental verification through HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected ion. This technique is instrumental in piecing together the structural puzzle of a molecule. An MS/MS study of this compound would involve the isolation of its molecular ion, followed by collision-induced dissociation to generate a series of fragment ions. The resulting fragmentation pattern would provide invaluable information about the connectivity of atoms and the stability of different parts of the molecule.
However, a detailed search of scientific literature did not yield any studies reporting the experimental MS/MS fragmentation pathways for this compound. Such an analysis would be expected to show characteristic losses of carbonyl (CO) groups and potentially fragments related to the thianthrene (B1682798) core. Without experimental data, any proposed fragmentation scheme remains purely speculative.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups and characterize the bonding within a molecule by probing its vibrational modes.
For this compound, the key functional groups expected to be observed are the carbonyl (C=O) groups of the tetrone structure and the carbon-sulfur (C-S) bonds within the thianthrene backbone, as well as the vibrations of the aromatic rings.
Table 2: Expected Vibrational Modes for this compound
| Functional Group / Bond | Expected Vibrational Frequency Range (cm⁻¹) | Spectroscopic Technique(s) |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Carbonyl (C=O) Stretch | 1700 - 1650 | IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-S Stretch | 800 - 600 | IR, Raman |
The frequency ranges provided are general and the precise positions of the vibrational bands for this compound would need to be determined experimentally.
Despite the expected characteristic signals, no published experimental IR or Raman spectra for this compound could be located. While studies on the parent compound, thianthrene, provide some insight into the vibrations of the sulfur-containing heterocyclic core, the presence of the four carbonyl groups and the extended dibenzo-annulation in the target molecule would significantly alter the vibrational spectrum. A detailed analysis and assignment of its specific vibrational modes are therefore not possible without dedicated experimental or computational studies.
Computational Chemistry and Theoretical Modeling of Dibenzo B,i Thianthrene 5,7,12,14 Tetrone
Electronic Structure Calculations
Density Functional Theory (DFT) for Molecular and Electronic Properties
No specific Density Functional Theory (DFT) studies on Dibenzo[b,i]thianthrene-5,7,12,14-tetrone were found. Such calculations would typically provide insights into the molecule's optimized geometry, bond lengths, bond angles, and electronic properties like total energy and dipole moment.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Their Significance
There are no available data on the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound. The energy gap between these orbitals is a critical parameter for assessing a molecule's chemical reactivity and electronic properties.
Electron Affinity and Redox Potential Correlations
Specific calculations correlating the electron affinity and redox potential of this compound are not present in the available literature. These theoretical calculations are essential for predicting the electrochemical behavior of the compound.
Molecular Dynamics Simulations
Conformational Analysis and Dynamic Behavior of the Chemical Compound
No molecular dynamics simulation studies have been reported for this compound. While studies on the parent compound, thianthrene (B1682798), indicate a non-planar, puckered conformation, this information cannot be directly extrapolated to the much larger and functionally distinct tetrone derivative. researchgate.net
Solvent Effects on Molecular Structure and Reactivity
There is no available research detailing the effects of different solvents on the molecular structure and reactivity of this compound through computational modeling.
Quantum Chemical Studies on Reaction Pathways Involving this compound
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the intricate reaction pathways of complex organic molecules at a molecular level. For this compound, these computational approaches provide valuable insights into its electrochemical behavior and spectroscopic properties, which are challenging to probe experimentally in full detail.
Elucidation of Electrochemical Reaction Mechanisms at a Molecular Level
Computational electrochemistry, through DFT calculations, offers a powerful lens to examine the redox processes of this compound. These theoretical investigations help in predicting the reduction potentials and understanding the structural and electronic changes that the molecule undergoes upon accepting electrons.
A notable application of this compound is as a cathode material in lithium-ion batteries. DFT studies on related phenanthrenequinone-based cathodes have provided a framework for understanding the electrochemical performance of such quinone-containing systems. researchgate.net In this context, this compound, also referred to as SPT in some literature, has been identified as a promising candidate. researchgate.net
Theoretical calculations have been employed to determine its key electrochemical parameters. The reduction potential, a critical factor for battery applications, has been computationally predicted. Similarly, the theoretical charge capacity, which dictates the amount of charge a material can store, has been calculated based on its molecular structure and the number of electrochemically active sites (the four carbonyl groups).
| Parameter | Calculated Value |
|---|---|
| Reduction Potential (V) | 2.6 |
| Theoretical Charge Capacity (mAh/g) | 285 |
These computational findings suggest that the four carbonyl groups in the this compound structure can undergo reversible redox reactions, which is the basis for its function as a high-capacity cathode material. The molecular-level elucidation through DFT would involve analyzing the changes in bond lengths, charge distribution, and molecular orbital energies upon lithiation (the process of lithium ion insertion during the battery's discharge). While detailed mechanistic studies specifically for this molecule are not extensively published, the general mechanism for quinone-based cathodes involves the stepwise reduction of the carbonyl groups, leading to the formation of enolate structures stabilized by the lithium ions. The presence of the sulfur-containing thianthrene core is expected to influence the electronic properties and, consequently, the redox behavior of the quinone moieties.
Prediction of Spectroscopic Signatures
Computational spectroscopy is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which can aid in their identification and characterization. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis) of organic compounds. researchgate.net
The predicted spectroscopic signatures would arise from electronic transitions between molecular orbitals. Key transitions would likely include:
π → π* transitions: These are characteristic of conjugated systems and are typically responsible for the strong absorption bands. The extensive conjugation in this compound would lead to transitions at longer wavelengths (lower energy).
n → π* transitions: These transitions involve the non-bonding lone pair electrons on the oxygen atoms of the carbonyl groups. They are generally weaker than π → π* transitions and occur at longer wavelengths.
A hypothetical table of predicted spectroscopic data based on typical results for similar compounds is presented below.
| Transition Type | Predicted Wavelength Range (nm) | Associated Molecular Orbitals |
|---|---|---|
| π → π | 300-450 | HOMO → LUMO, HOMO-1 → LUMO+1, etc. |
| n → π | 450-600 | Orbitals localized on C=O groups → LUMO |
Furthermore, computational methods can also predict vibrational spectra (infrared and Raman). These calculations can help in assigning the vibrational modes of the molecule, providing a deeper understanding of its structural dynamics. For this compound, characteristic vibrational modes would include the stretching frequencies of the C=O and C=C bonds within the aromatic rings, as well as vibrations involving the C-S bonds in the thianthrene core.
Structure-Property Relationship Predictions through Computational Approaches
Computational approaches are invaluable for establishing relationships between the molecular structure of a compound and its macroscopic properties. For this compound, these studies can predict how modifications to its chemical structure would impact its electronic, electrochemical, and ultimately, its functional properties.
The core structure of this compound features a rigid, planar polycyclic aromatic system. The presence of the electron-withdrawing quinone moieties and the sulfur-containing heterocyclic thianthrene ring are key determinants of its properties.
Influence of the Thianthrene Core: Computational studies on thianthrene and its derivatives have shown that the sulfur atoms significantly influence the electronic structure. nih.gov Unlike their planar oxygen-containing analogues (dioxins), thianthrenes often adopt a bent or "butterfly" conformation. nih.gov However, in the fused system of this compound, the planarity is enforced by the rigid quinone framework. The sulfur atoms, with their available d-orbitals, can participate in the π-conjugation, affecting the energies of the frontier molecular orbitals (HOMO and LUMO). This, in turn, influences the electronic band gap, redox potentials, and optical properties of the molecule.
Role of the Quinone Moieties: The four carbonyl groups are the primary electroactive centers of the molecule. Computational studies on various quinone-based compounds have established a clear relationship between the number and arrangement of these groups and the resulting electrochemical properties. researchgate.net The strong electron-withdrawing nature of the carbonyls leads to low-lying LUMO energy levels, making the molecule a good electron acceptor. This is a crucial property for its application as a cathode material.
Structure-Property Predictions: Computational models can be used to predict the effects of various structural modifications. For instance, the introduction of electron-donating or electron-withdrawing substituents on the aromatic rings would be expected to modulate the redox potentials and the optical absorption spectrum.
| Structural Modification | Predicted Effect on Property | Computational Rationale |
|---|---|---|
| Addition of Electron-Donating Groups (e.g., -OCH3, -NH2) | Decrease in reduction potential; Red-shift in UV-Vis spectrum | Raises HOMO/LUMO energy levels; Decreases HOMO-LUMO gap |
| Addition of Electron-Withdrawing Groups (e.g., -CN, -NO2) | Increase in reduction potential; Blue-shift in UV-Vis spectrum | Lowers HOMO/LUMO energy levels; May increase HOMO-LUMO gap |
| Replacement of Sulfur with other Heteroatoms (e.g., O, Se) | Alteration of planarity and electronic properties | Changes in orbital overlap and electronegativity affecting the π-system |
By systematically exploring these structure-property relationships through computational chemistry, researchers can rationally design new derivatives of this compound with tailored properties for specific applications, such as improved voltage in batteries or fine-tuned light absorption for organic electronics.
Electrochemical Applications and Advanced Materials Science of Dibenzo B,i Thianthrene 5,7,12,14 Tetrone
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone as an Organic Electrode Material
This compound (DTT) has emerged as a promising organic electrode material for rechargeable batteries due to its unique molecular structure, which combines the redox activity of a tetrone moiety with the electrochemical influence of sulfur heteroatoms. researchgate.net This combination offers the potential for high specific capacity and tailored electrochemical properties. The rigid and planar aromatic structure of DTT can facilitate strong intermolecular π-π stacking, which is beneficial for charge transport within the electrode. Unlike conventional inorganic electrode materials, DTT is composed of abundant elements and offers the potential for a more sustainable and environmentally friendly energy storage solution. The versatility of its thianthrene-based core allows for the exploration of its electrochemical properties in various battery systems. mit.edu
Application in Rechargeable Lithium Batteries: Mechanisms and Performance Characteristics
In the context of rechargeable lithium batteries, this compound has been investigated as a high-performance cathode material. researchgate.net The primary energy storage mechanism involves the reversible redox reactions of the four carbonyl groups in the tetrone moiety, which can theoretically accommodate up to four lithium ions per molecule. This multi-electron process is key to achieving a high specific capacity.
The performance characteristics of a DTT cathode in a lithium-ion battery are summarized in the table below:
| Performance Metric | Value | Conditions |
| Initial Discharge Capacity | 292 mAh g⁻¹ | 0.1 C |
| Capacity after 200 cycles | 266 mAh g⁻¹ | 0.1 C |
| Capacity Retention | ~91% | After 200 cycles at 0.1 C |
| High-Rate Capability | 220 mAh g⁻¹ | 1 C |
These results highlight the long-term cycling stability and good rate capability of DTT-based cathodes, making it a promising candidate for practical applications in lithium-ion batteries. researchgate.net
Application in Rechargeable Magnesium Batteries: Redox Processes and Cation Coordination
While direct experimental studies on this compound in rechargeable magnesium batteries are not extensively reported in the literature, its structural features suggest potential applicability. The redox activity of the carbonyl groups, which is central to its function in lithium batteries, could theoretically be harnessed for magnesium-ion storage. However, the divalent nature of Mg²⁺ ions presents unique challenges, including slower diffusion kinetics and stronger coordination with the host material, which can impede electrochemical performance.
Application in Sodium-Organic Batteries: Storage Mechanisms and Cycling Stability
Similar to magnesium batteries, the application of this compound in sodium-organic batteries is an area that warrants further investigation. The storage mechanism would be analogous to that in lithium batteries, relying on the reversible redox reactions of the tetrone moiety with sodium ions. Given the larger ionic radius of Na⁺ compared to Li⁺, the structural changes in the DTT molecule during sodiation and desodiation could be more pronounced, potentially impacting the cycling stability.
The cycling stability of organic electrode materials in sodium batteries is often challenged by their dissolution into the electrolyte. Therefore, strategies such as the use of functional binders or the design of polymeric derivatives of DTT could be crucial for achieving long-term performance. The electrochemical potential of DTT in a sodium system is expected to differ from that in a lithium system due to the different thermodynamics of sodium-ion intercalation.
Redox Chemistry and Electron Transfer Mechanisms in Energy Storage Systems Utilizing this compound
The energy storage capability of this compound is fundamentally rooted in its rich redox chemistry and the efficiency of its electron transfer mechanisms. The molecule's design, incorporating both quinone-like carbonyl groups and sulfur-containing heterocyclic rings, gives rise to a complex and tunable electrochemical behavior.
Multi-electron Transfer Reactions of the Tetrone Moiety
The tetrone moiety of DTT is the primary site for redox activity, enabling multi-electron transfer reactions that are essential for high-capacity energy storage. Each of the four carbonyl groups can reversibly accept an electron and coordinate with a cation (e.g., Li⁺, Na⁺, or Mg²⁺) during the discharge process. In the case of lithium-ion batteries, DTT can theoretically uptake four lithium ions to form Li₄DTT, corresponding to a four-electron redox process. researchgate.net This high number of active redox sites per molecule is a significant advantage of DTT over many other organic electrode materials. The reversible nature of these reactions is crucial for the cyclability of the battery.
Influence of Sulfur Heteroatoms on Electrochemical Potentials and Stability
Furthermore, the sulfur atoms can influence the stability of the reduced species formed during discharge. The delocalization of charge across the sulfur-containing rings can help to stabilize the radical anions and dianions, which can contribute to improved cycling stability. The non-planar, bent structure of the thianthrene (B1682798) unit can also play a role in accommodating the structural changes that occur during ion insertion and extraction, potentially enhancing the material's resilience to cycling-induced degradation. rsc.org
Bipolar Co-reaction Storage Mechanisms
The energy storage capability of this compound (also referred to as a sulfur-fused polycyclic quinone, SPT) is rooted in the reversible redox reactions of its four carbonyl groups. The core mechanism involves a multi-electron transfer process. During discharge in a lithium-ion battery, the neutral this compound molecule undergoes reduction, accepting up to four electrons and four lithium ions to form a lithium enolate salt. This process is reversed during the charging cycle.
The term "bipolar co-reaction" in the context of organic electrodes can refer to the simultaneous engagement of multiple redox centers within the molecule. In this compound, the two distinct quinone units, linked by a dithiin ring, act in concert to store charge. The sulfur heteroatoms within the central thianthrene-like core influence the electronic properties and redox potential of the carbonyl groups, distinguishing its behavior from simple polycyclic aromatic quinones. The molecule's structure allows for a high theoretical specific capacity, as demonstrated by an observed initial discharge capacity corresponding to a four-electron reaction. researchgate.net
Engineering of this compound Based Composites and Architectures for Enhanced Performance
Like most organic electrode materials, this compound possesses low intrinsic electronic conductivity. Furthermore, its performance can be hindered by dissolution into common liquid electrolytes. Consequently, significant engineering of the electrode architecture is required to unlock its full potential.
Integration with Conductive Binders and Support Materials
To overcome the poor inherent conductivity, this compound is typically integrated into a composite electrode structure. This involves mechanically mixing the active material with conductive additives and a polymer binder.
Conductive Additives: High-surface-area carbon materials such as carbon black, graphene, or carbon nanotubes are commonly used. These materials form a percolating conductive network throughout the electrode, facilitating efficient electron transport from the current collector to the surface of the active material particles.
The choice and ratio of these components are critical for creating an electrode with high active material loading, robust mechanical integrity, and efficient charge transport pathways.
Interfacial Engineering for Improved Ion Transport and Material Utilization
The performance of the composite electrode is heavily dependent on the quality of the interfaces between the active material, conductive additive, and electrolyte. Interfacial engineering aims to optimize these contacts to ensure that lithium ions (or other charge carriers) can readily access the redox-active carbonyl sites of the this compound molecules.
Key strategies include:
Porosity Control: Tailoring the electrode's porous structure is crucial for ensuring thorough electrolyte penetration. A well-designed pore network minimizes the ion diffusion path length, which is essential for achieving high power density and rate capability.
Surface Modification: Modifying the surface of the active material or the conductive support can enhance the wettability by the electrolyte, reducing interfacial resistance. This leads to more uniform current distribution and higher utilization of the active material, preventing the electrochemical isolation of particles within the electrode.
Nanostructuring: Fabricating nanostructured composites of this compound and conductive carbons can dramatically increase the electrode-electrolyte contact area and shorten diffusion pathways for both electrons and ions, thereby boosting performance.
Comparative Studies with Analogous Polycyclic Quinones in Electrochemical Devices
Evaluating this compound against structurally similar quinones provides critical insights into structure-performance relationships and helps formulate design principles for future materials.
Structure-Performance Correlations with Pentacenetetrone and Other Quinone Derivatives
A direct comparison can be made between this compound (SPT) and 5,7,12,14-pentacenetetrone (B1580515) (PT), a similarly sized polycyclic quinone without sulfur atoms. researchgate.net Both molecules possess four redox-active carbonyl groups and an extended π-conjugated system.
| Compound | Molecular Formula | Key Structural Feature | Initial Discharge Capacity (Li-ion) | Redox Mechanism | Average Voltage (vs. Li/Li⁺) |
| This compound (SPT) | C₂₀H₈O₄S₂ | Dithiin ring fused to quinone units | 231 mAh g⁻¹ researchgate.net | Four-electron transfer researchgate.net | Not specified |
| 5,7,12,14-Pentacenetetrone (PT) | C₂₂H₁₀O₄ | Pentacene-based planar structure | > 300 mAh g⁻¹ researchgate.netelectrochemsci.org | Four-electron transfer researchgate.netelectrochemsci.org | ~2.1 V researchgate.netelectrochemsci.org |
| 9,10-Anthraquinone (AQ) | C₁₄H₈O₂ | Smaller anthracene-based structure | > 200 mAh g⁻¹ researchgate.net | Two-electron transfer | Not specified |
The data indicates that while both SPT and PT undergo a four-electron redox process, PT exhibits a higher initial specific capacity. The key structural difference is the presence of the sulfur-containing dithiin ring in SPT versus the all-carbon aromatic backbone in PT. Research has shown that fusing a quinone skeleton with sulfur atoms does not necessarily lower the discharge potential, suggesting that such heteroatom incorporation can be a viable strategy for tuning electronic properties. researchgate.net
Furthermore, the comparison with a smaller quinone like 9,10-anthraquinone (AQ) highlights the importance of an extended π-system. Larger molecules like PT and SPT exhibit stronger intermolecular π-π interactions, which can suppress their dissolution in the electrolyte, leading to improved cycling stability compared to smaller, more soluble quinones. researchgate.netelectrochemsci.org
Design Principles for Next-Generation Organic Cathode Materials
Based on the study of this compound and its analogues, several key design principles for high-performance organic cathodes emerge:
Maximization of Redox Centers: Incorporating multiple redox-active groups (e.g., carbonyls) into a single molecule is a direct pathway to achieving high specific capacity through multi-electron reactions. researchgate.net
Enlargement of π-Conjugated Systems: Expanding the size of the planar, aromatic core enhances intermolecular forces. This reduces the material's solubility in liquid electrolytes, a primary cause of capacity fade, thereby significantly improving cycling stability. electrochemsci.org
Heteroatom Substitution: The introduction of heteroatoms like sulfur, nitrogen, or fluorine into the aromatic framework can be used to fine-tune the material's redox potential, conductivity, and stability without compromising the number of active sites. researchgate.net
By applying these principles, researchers can systematically design and synthesize novel organic molecules that overcome the current limitations of cathode materials, paving the way for more sustainable and high-performance energy storage solutions.
Derivatives, Analogues, and Structural Modifications of Dibenzo B,i Thianthrene 5,7,12,14 Tetrone
Synthesis of Substituted Dibenzo[b,i]thianthrene-5,7,12,14-tetrone Derivatives
The strategic functionalization of the this compound core is a key area of research aimed at modulating its intrinsic properties for various applications. The introduction of diverse substituent groups and modifications to the central thianthrene (B1682798) unit are primary approaches to achieving this.
Introduction of Electron-Withdrawing and Electron-Donating Groups
The electronic landscape of this compound can be significantly altered by the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). These substitutions influence the molecule's redox potentials, optical properties, and intermolecular interactions.
While specific synthetic routes for directly substituting the this compound core are not extensively detailed in readily available literature, general principles of aromatic substitution on related thianthrene and quinone systems can be extrapolated. For instance, electrophilic aromatic substitution reactions could potentially introduce a variety of functional groups onto the benzene (B151609) rings. The inherent electron-donating nature of the sulfur atoms in the thianthrene moiety can direct incoming electrophiles to specific positions. Conversely, nucleophilic aromatic substitution might be employed on pre-functionalized derivatives.
The impact of such substitutions on the electrochemical properties of related quinone systems is well-documented. A comprehensive study on the aprotic electrochemistry of numerous substituted 1,4-benzoquinones, 1,4-naphthoquinones, and 9,10-anthraquinones revealed that their redox potentials can be effectively predicted using the Hammett para sigma (σpara) parameter. nsf.gov This suggests that a similar predictable trend would be observed for substituted this compound derivatives, allowing for the fine-tuning of their redox behavior.
Table 1: Predicted Effects of Substituents on the Redox Potential of this compound
| Substituent Type | Example Groups | Predicted Effect on Redox Potential |
|---|---|---|
| Electron-Donating Groups (EDGs) | -OCH₃, -NH₂, -CH₃ | Decrease (more negative) |
| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -CF₃ | Increase (more positive) |
Modification of the Thianthrene Core
Alterations to the central thianthrene ring system offer another avenue for modifying the properties of this compound. The sulfur atoms in the 1,4-dithiin ring are key to the molecule's bent structure and its notable ease of oxidation. chemspider.com Modifications at these sulfur atoms, such as oxidation to sulfoxides or sulfones, would drastically change the geometry and electronic nature of the core. The oxidation of thianthrene itself is known to form a stable radical cation, a property that is central to its interesting electrochemical behavior. chemspider.commit.edu
Exploration of Related Polycyclic Quinone and Sulfur Heterocyclic Systems
To better understand the properties of this compound, it is instructive to examine its structural analogues and the impact of heteroatom incorporation in similar polycyclic systems.
Structural Analogues with Modified Ring Systems (e.g., Dithiin Rings, Xanthene Tetraones)
The 1,4-dithiin ring is a fundamental component of the thianthrene core. chemspider.com A significant body of research exists on the synthesis and properties of various 1,4-dithiins and their derivatives. mit.edu These studies provide valuable insights into the conformational dynamics and redox chemistry that are also relevant to this compound.
Xanthene tetraones represent another class of related polycyclic quinones where the sulfur atoms of the thianthrene are replaced by oxygen. While not direct analogues, the synthesis of substituted dibenzo[a,j]xanthene derivatives has been reported, offering potential synthetic strategies that could be adapted for sulfur-containing systems.
A notable analogue, bisanthra-thianthrene, has been synthesized, and its oxidation properties have been studied. nih.gov This research demonstrated that the resulting bis(tetracene radical cation) linked by a dithiin ring exhibits greater stability than the π-expanded dithianonacene dication, highlighting the role of the thianthrene core in stabilizing radical species. nih.gov
Impact of Heteroatom (Sulfur, Nitrogen, Oxygen) Incorporation on Electronic and Electrochemical Properties
The incorporation of heteroatoms such as sulfur, nitrogen, and oxygen into polycyclic quinone frameworks has a profound effect on their electronic and electrochemical characteristics. A study on polycyclic quinones containing various heteroatoms and heterocycles revealed a strong correlation between their electron affinity energies and their structural stability. researchgate.net Specifically, quinones with unstable quinoid structures and stable semiquinone radical structures exhibited high electron affinity energies. researchgate.net
The introduction of sulfur atoms into a polycyclic quinone, as in this compound, is expected to lower the energy level of the lowest unoccupied molecular orbital (LUMO). This effect generally leads to a higher (more positive) reduction potential compared to the all-carbon analogue.
The electrochemical behavior of substituted thianthrenes has been investigated, showing that their oxidation potentials are sensitive to the nature and position of the substituents. mdpi.com This underscores the tunability of the electronic properties of the thianthrene core through chemical modification.
Structure-Activity/Property Relationships in this compound Derivatives
Understanding the relationship between the molecular structure of this compound derivatives and their resulting properties is paramount for designing materials with specific functions.
The bent, non-planar structure of the thianthrene core is a defining feature that influences its solid-state packing and electronic communication between adjacent molecules. chemspider.com The introduction of bulky substituents can further modulate these intermolecular interactions.
The electrochemical properties are directly linked to the electronic effects of the substituents. As discussed, electron-donating groups will generally lower the redox potential, making the molecule easier to oxidize, while electron-withdrawing groups will have the opposite effect. This principle is fundamental to the design of organic electrode materials for applications such as batteries.
A study investigating the structure-property relationships in naphtho- and anthra-quinone derivatives using computational methods highlighted the importance of intra- and intermolecular interactions, such as hydrogen bonding, in determining their molecular assembly and physicochemical properties. Similar principles would apply to derivatives of this compound, where the introduction of functional groups capable of hydrogen bonding could significantly influence their supramolecular chemistry.
Table 2: Summary of Structure-Property Relationships
| Structural Feature | Property Influenced | Observed/Predicted Trend |
|---|---|---|
| Thianthrene Core Geometry (Bent) | Solid-State Packing, Electronic Communication | Non-planar structure can disrupt π-stacking compared to planar analogues. |
| Substituent Electronic Nature (EDG/EWG) | Redox Potential | EDGs decrease potential; EWGs increase potential. nsf.gov |
| Heteroatom (Sulfur) Presence | LUMO Energy, Redox Potential | Lowers LUMO energy, leading to a higher reduction potential. |
| Functional Groups for H-Bonding | Intermolecular Interactions, Supramolecular Assembly | Can direct crystal packing and influence bulk properties. |
Rational Design of Derivatives for Tuned Redox Potentials and Energy Storage Capabilities
The core structure of this compound, a polycyclic quinone fused with a sulfur-containing dithiin ring, offers a robust platform for chemical functionalization. researchgate.net Theoretical studies and experimental findings have demonstrated that the introduction of specific functional groups onto the aromatic backbone can systematically alter the electronic properties of the molecule. For instance, the fusion of a quinone skeleton with sulfur atoms has been shown to be an effective strategy to modulate the discharge potential. researchgate.net
In a comparative study, this compound (SPT) was investigated as a positive-electrode active material and its performance was compared with that of a similar-sized quinone, 5,7,12,14-pentacenetetrone (B1580515) (PT). researchgate.net The introduction of sulfur atoms into the quinone skeleton was found to influence the charge/discharge potential. researchgate.net This suggests that heteroatom substitution is a viable approach for tuning the redox properties.
Computational methods, such as Density Functional Theory (DFT), play a crucial role in the rational design process. These calculations can predict how modifications, such as the introduction of electron-withdrawing or electron-donating groups, will impact the redox potential. For example, a DFT study on phenanthrenequinone-based cathodes has shown that the position of substituent groups can significantly influence the electronic properties and, consequently, the electrochemical performance. researchgate.net While this study was not directly on this compound, the principles are transferable.
The energy storage capability of this compound is associated with a four-electron redox reaction, which contributes to its high theoretical specific capacity. researchgate.net The initial discharge capacity has been reported to be 231 mAh/g. researchgate.net Further derivatization could aim to stabilize the multiple redox states of the molecule, ensuring that the full theoretical capacity can be accessed reversibly.
Below is a data table summarizing the reported electrochemical properties of this compound, which serves as a benchmark for the rational design of its derivatives.
| Compound Name | Abbreviation | Reduction Potential (V vs. Li/Li⁺) | Theoretical Capacity (mAh/g) | Initial Discharge Capacity (mAh/g) |
| This compound | SPT | 2.6 | 285 | 231 |
Data sourced from multiple references. researchgate.netresearchgate.net
Strategies for Enhancing Cycling Stability and Capacity Retention
A critical aspect of developing viable organic electrode materials is ensuring their long-term performance, which is characterized by cycling stability and high capacity retention. For this compound, a significant challenge is its potential dissolution into the organic electrolyte during repeated charge-discharge cycles, a common failure mechanism for small-molecule organic electrodes.
One of the primary strategies to counter this issue is to increase the molecular size and extend the π-conjugated system of the quinone molecule. researchgate.net Research has indicated that expanding the π-system can effectively suppress the dissolution of the active material in the electrolyte, leading to improved cycle-stability. researchgate.net For example, large polycyclic quinone derivatives have been shown to have better cycle-stability than smaller ones like 9,10-anthraquinone. researchgate.net The structure of this compound itself, being a large polycyclic quinone, is a starting point for this strategy. researchgate.net
Another approach to enhance cycling stability is the introduction of functional groups that can promote intermolecular interactions, such as hydrogen bonding or π-π stacking. These interactions can help to stabilize the material in the solid state on the electrode surface and prevent it from leaching into the electrolyte.
Furthermore, the formation of polymers or oligomers from this compound monomers is a highly effective strategy. Polymerization significantly increases the molecular weight and reduces the solubility of the active material, thereby greatly enhancing its cycling stability. While specific studies on the polymerization of this compound for battery applications are not widely reported, this is a well-established method for other organic electrode materials.
The choice of electrolyte can also play a role in the cycling stability. The use of more viscous electrolytes or those in which the active material has lower solubility can help to mitigate the dissolution problem. Additionally, the development of solid-state electrolytes could completely eliminate the issue of active material dissolution.
The following table outlines the strategies for enhancing the cycling stability and capacity retention of this compound-based electrodes.
| Strategy | Mechanism of Action | Expected Outcome |
| Expansion of π-conjugated system | Increases molecular size and reduces solubility in the electrolyte. researchgate.net | Improved cycle-stability and capacity retention. researchgate.net |
| Introduction of interacting functional groups | Promotes intermolecular forces (e.g., hydrogen bonding, π-π stacking) to stabilize the solid phase. | Reduced dissolution and enhanced structural integrity of the electrode. |
| Polymerization | Significantly increases molecular weight, rendering the material insoluble in the electrolyte. | Greatly improved cycling stability and long-term performance. |
| Electrolyte optimization | Use of electrolytes with lower solubility for the active material or solid-state electrolytes. | Mitigation of dissolution and improved overall battery lifespan. |
Dibenzo B,i Thianthrene 5,7,12,14 Tetrone As a Natural Product Seriniquinone
Isolation and Identification from Natural Sources
Seriniquinone was first identified as a natural product from the culture broths of a rare, Gram-positive marine bacterium of the genus Serinicoccus. pnas.org Specifically, the strain designated as CNJ927, identified as Serinicoccus marinus, was found to produce this compound. researchgate.net The isolation of Seriniquinone was the result of a large-scale screening of an extract library derived from novel marine bacteria, with the goal of discovering new metabolites with potential therapeutic properties. pnas.org The structure of the isolated compound was determined using spectroscopic methods and was found to be C₂₀H₈O₄S₂. pnas.org Interestingly, while Seriniquinone was a new discovery as a natural product, its chemical synthesis had been previously reported within the field of materials science, which allowed for a swift confirmation of its structure. pnas.org The yield of Seriniquinone from the bacterial culture was reported to be 0.067 mg/L. researchgate.net
As of the current scientific literature, the specific biosynthetic pathway for the formation of Dibenzo[b,i]thianthrene-5,7,12,14-tetrone in Serinicoccus marinus has not been elucidated. The genetic and enzymatic machinery responsible for the assembly of this complex pentacyclic structure from simpler metabolic precursors remains an area for future investigation. Understanding the biosynthesis of Seriniquinone would be crucial for developing biotechnological production methods and for the discovery of novel enzymatic tools for organic synthesis.
Biochemical Mechanisms of Action
Seriniquinone has been identified as a potent and selective agent against certain cancer cell lines, particularly melanoma. pnas.org Its mechanism of action is distinct from many conventional chemotherapeutic agents and involves specific interactions with cellular components, leading to unique cell death pathways.
The primary molecular target of Seriniquinone has been identified as the protein dermcidin (B1150715) (DCD). pnas.org Dermcidin is a small protein that is thought to play a protective role in cancer cells, contributing to their survival and resistance to therapy. researchgate.net Seriniquinone directly binds to dermcidin and modulates its function. nih.gov This interaction disrupts the protective effects of dermcidin, rendering the cancer cells more susceptible to cell death.
Upon entering a cell, Seriniquinone has been observed to localize within the endoplasmic reticulum. pnas.org Its interaction with dermcidin initiates a cascade of events leading to cell death through a combination of autophagy and apoptosis. pnas.org Within hours of treatment, cells exhibit markers of autophagocytosis, a process of cellular self-digestion. pnas.org This is followed by the activation of a caspase-9-dependent apoptotic pathway, ultimately leading to programmed cell death. pnas.org This dual mechanism of inducing both autophagy and apoptosis contributes to its potent cytotoxic effects.
Interactive Data Table: Cellular Effects of Seriniquinone
| Cellular Process | Observation | Reference |
| Subcellular Localization | Endoplasmic Reticulum | pnas.org |
| Primary Protein Target | Dermcidin (DCD) | pnas.org |
| Cell Death Mechanism | Autophagocytosis followed by Caspase-9 dependent apoptosis | pnas.org |
The promising biological activity of Seriniquinone, coupled with its poor solubility, has prompted significant efforts in the synthesis of analogues to improve its pharmacological properties and to understand the structure-activity relationships (SAR). researchgate.netresearchgate.net Synthetic approaches have been developed to allow for the preparation of a variety of derivatives, enabling the exploration of how modifications to the core structure of Seriniquinone affect its biological activity. nih.gov
Initial SAR studies have revealed the importance of the central thianthrene (B1682798) core for its anticancer activity. researchgate.net Modifications to this central ring system, such as replacing the sulfur-containing ring with furan (B31954) or pyrrole (B145914) moieties, have been explored. nih.gov The synthesis of a Seriniquinone glycoside through biotransformation using the bacterium Bacillus licheniformis KDM612 has been shown to increase its solubility while maintaining selective anti-melanoma activity. researchgate.net The development of various analogues has provided valuable insights into the pharmacophore of Seriniquinone, guiding the design of new derivatives with potentially enhanced therapeutic profiles. acs.org
Interactive Data Table: Examples of Seriniquinone Analogues and Their Significance
| Analogue Type | Modification | Significance | Reference |
| Glycoside | Addition of a sugar moiety | Increased solubility, retained selective activity | researchgate.net |
| Core Modification | Replacement of the central thianthrene ring | Investigation of the importance of the core structure for activity | nih.gov |
| Side Chain Derivatives | Addition of various functional groups | Exploration of structure-activity relationships and improvement of physicochemical properties | acs.org |
Future Research Directions and Unexplored Avenues for Dibenzo B,i Thianthrene 5,7,12,14 Tetrone
Advanced Spectroscopic Techniques for in situ and operando Studies in Electrochemical Devices
While Dibenzo[b,i]thianthrene-5,7,12,14-tetrone (DTT) has been identified as a promising high-performance cathode material for rechargeable lithium-ion batteries, a detailed understanding of its electrochemical reaction mechanism is still developing. researchgate.net Future research should prioritize the use of advanced spectroscopic techniques to monitor the structural and electronic changes of the DTT electrode in real-time during battery operation.
In situ and operando methods are crucial for gaining insights into reaction mechanisms, identifying intermediate species, and understanding degradation pathways within a functioning electrochemical cell. researchgate.netnih.gov Techniques such as Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, which has been successfully applied to other organic electrode materials like polyanthraquinones, could be adapted to study DTT. researchgate.netnih.gov This would allow for the direct observation of the reversible redox reactions of the carbonyl groups, which are central to the battery's function. researchgate.net
Further avenues for exploration include:
Operando Raman Spectroscopy: To probe the vibrational modes of the DTT molecule and its lithiated forms, providing complementary information to IR spectroscopy.
X-ray Absorption Spectroscopy (XAS): To investigate the local electronic structure and coordination environment of the sulfur atoms during charging and discharging.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR could track the evolution of lithium environments and identify soluble intermediates or degradation products in the electrolyte.
By employing these techniques, researchers can build a comprehensive picture of the electrochemical processes, which is essential for optimizing battery performance, improving cycle life, and designing next-generation organic electrode materials. researchgate.net
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
Future research should focus on developing novel synthetic pathways that align with the principles of green chemistry, emphasizing improved efficiency and sustainability. chemistryjournals.net Key research directions include:
Catalytic Methods: Exploring transition-metal-catalyzed reactions, such as palladium-catalyzed annulative dimerization or C-H activation strategies, could provide more direct and atom-economical routes to the dibenzothianthrene core. chemistryviews.org
Photocatalysis: Photoinduced reactions could offer mild and selective methods for constructing the heterocyclic framework, potentially reducing the need for harsh thermal conditions. researchgate.net
Flow Chemistry: Implementing continuous flow processes can enhance reaction control, improve safety, and facilitate scaling up the production of DTT, making it more accessible for industrial applications. chemistryjournals.net
Sustainable Reagents and Solvents: Investigating the use of greener solvents like water or ionic liquids and replacing hazardous reagents with more environmentally benign alternatives is crucial for reducing the environmental footprint of the synthesis. chemistryjournals.net
A recent development in thianthrene (B1682798) synthesis is the thia-APEX (annulative π-extension) reaction, which allows for the one-step construction of π-extended thianthrenes from unfunctionalized aromatics under milder conditions, offering a promising direction for more efficient syntheses. rsc.org
Table 1: Comparison of Synthetic Approaches for Thianthrene Derivatives
| Synthetic Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Classical Routes | Fuming H2SO4, Lewis acids (e.g., AlCl3), S2Cl2 rsc.orgmit.edu | Utilizes simple starting materials | Harsh conditions, limited substrate scope, potential for low yields |
| Cross-Annulation | Aryldithiols and 1,2-dihaloarenes rsc.org | Can construct unsymmetric structures | Multi-step, low availability of complex starting materials |
| Nucleophilic Aromatic Substitution | Activated aromatic dichlorides and NaS dtic.mil | Readily synthesizes dicarboxylic acid derivatives | Requires activated substrates |
Rational Design of Hybrid Materials Incorporating this compound
To overcome challenges associated with organic electrode materials, such as dissolution in electrolytes and low electrical conductivity, future research should focus on the rational design of hybrid materials incorporating DTT. researchgate.net
One successful approach has been the use of a conductive polymer binder, poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), which suppresses the dissolution of DTT through noncovalent interactions and improves conductivity, leading to enhanced cycling stability and rate capability. researchgate.net
Building on this, unexplored avenues include:
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): Designing and synthesizing COFs or MOFs with DTT as a redox-active building block could create highly porous and stable structures with ordered channels for ion transport, potentially leading to superior electrochemical performance.
Conjugated Microporous Polymers (CMPs): Incorporating the DTT moiety into the backbone of a CMP could combine the high redox activity of DTT with the intrinsic porosity and stability of the polymer network, creating a material with high surface area and excellent electrochemical properties. acs.org
Computational modeling and density functional theory (DFT) calculations will be invaluable tools in the rational design of these hybrid materials, allowing for the prediction of electronic properties and electrochemical performance before undertaking complex syntheses. nih.gov
Expanding the Scope of Electrochemical Applications Beyond Current Battery Systems
While DTT has shown significant promise in lithium-ion batteries, its rich redox chemistry suggests potential in a broader range of electrochemical applications. researchgate.net Future research should aim to expand its utility beyond conventional battery systems.
Potential application areas include:
Redox Flow Batteries (RFBs): The ability of thianthrene derivatives to undergo reversible oxidation and reduction makes them suitable candidates for electrolytes in all-organic RFBs, which are promising for grid-scale energy storage. researchgate.net DTT-based molecules could be designed as bipolar, redox-active electrolytes for symmetric RFBs, potentially mitigating issues of membrane crossover. researchgate.net
Supercapacitors: Thianthrene-containing conjugated microporous polymers have been investigated for supercapacitor applications, demonstrating high specific capacitance. acs.org Hybrid materials of DTT with high-surface-area carbons could be explored for use in high-performance supercapacitors.
Post-Lithium-Ion Batteries: The performance of DTT should be investigated in emerging battery technologies such as sodium-ion, potassium-ion, and magnesium-ion systems, which offer potential advantages in terms of cost and resource abundance.
Electrocatalysis: The redox-active nature of the DTT molecule could be harnessed for electrocatalytic applications, such as in the oxygen reduction reaction (ORR) or carbon dioxide reduction, which are critical for fuel cells and renewable fuel production.
Deepening the Understanding of Biological Roles and Molecular Interactions
A significant, yet underexplored, aspect of this compound is its existence as a natural product. It was identified as seriniquinone, a compound derived from the marine bacterium Serinicoccus marinus. mdpi.com This biological origin opens up exciting avenues for research in medicinal chemistry and chemical biology.
Future research should focus on:
Mechanism of Action: Investigating the biological activity of seriniquinone (DTT). Synthetic analogues have shown strong correlations with anti-cancer activity in the National Cancer Institute's cell line screen, suggesting a potential therapeutic role. mdpi.com Elucidating its molecular targets and mechanism of action is a critical next step.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of DTT analogues and evaluating their biological activities will be essential to understand the structural features required for potency and selectivity. This could lead to the development of novel lead compounds for drug discovery.
Biosynthesis: Investigating the biosynthetic pathway of seriniquinone in Serinicoccus marinus could reveal novel enzymatic reactions and provide insights for biocatalytic or bio-inspired synthetic routes.
Molecular Interactions: Studying the interactions of DTT with biomolecules such as proteins and nucleic acids can shed light on its biological function and potential toxicity.
Exploration of Photophysical and Optoelectronic Properties
The extended π-conjugated system of DTT suggests that it may possess interesting photophysical and optoelectronic properties, an area that remains largely unexplored. Thianthrene-based materials have been shown to exhibit unique properties like room-temperature phosphorescence and thermally activated delayed fluorescence (TADF), making them attractive for various applications. rsc.org Polycyclic aromatic hydrocarbons (PAHs), the broader class to which DTT belongs, are widely studied for their potential in optoelectronic materials and devices. chemistryviews.org
Key research directions in this area include:
Fundamental Photophysical Characterization: A thorough investigation of the absorption and emission properties of DTT, including its fluorescence and phosphorescence quantum yields and excited-state lifetimes, is necessary.
Organic Light-Emitting Diodes (OLEDs): The properties of thianthrene derivatives suggest that DTT could be explored as an emitter or host material in OLEDs. rsc.org
Organic Photovoltaics (OPVs): The electron-accepting nature of the quinone units combined with the electron-donating character of the thianthrene core could make DTT a candidate for non-fullerene acceptors or donor materials in organic solar cells. nih.gov
Photocatalysis: The ability to absorb light and engage in redox processes could allow DTT to function as an organic photocatalyst for various chemical transformations.
By systematically studying these properties, the potential of this compound in the field of organic electronics and photonics can be fully realized.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dibenzo[b,i]thianthrene-5,7,12,14-tetrone, and how do reaction conditions influence yield?
- The compound was first synthesized in 1991 via a multi-step protocol involving cyclization and oxidation of precursor quinones . A more recent method involves reacting 2,3-dichloro-1,4-naphthoquinone with sodium sulfide in aqueous solution, followed by coupling with sulfur-containing nucleophiles (e.g., methyl mercaptoacetate) to form the thianthrene core . Key variables include temperature (165–200°C), solvent choice (e.g., methyl benzoate), and stoichiometric control of sulfur nucleophiles to minimize side products like dithiins or tetrathiins. Purification typically employs silica gel chromatography with light petroleum or dichloromethane .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Structural confirmation relies on H/C NMR to identify aromatic proton environments and carbonyl groups. Mass spectrometry (MS) is essential for verifying molecular weight (e.g., m/z 434 for the parent ion) . X-ray crystallography resolves the planar quinoid structure and sulfur-sulfur interactions in the thianthrene core, with typical bond lengths of 1.75–1.80 Å for S–S bonds . Diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal disorder .
Q. What are the preliminary electrochemical properties of this compound in energy storage applications?
- As a cathode material in aqueous Zn batteries, the compound exhibits a dominant Zn storage mechanism, with a discharge capacity of 120–150 mAh/g at 0.1 A/g. Cyclic voltammetry (CV) reveals redox peaks at −0.3 V and 0.7 V (vs. Ag/AgCl), attributed to quinone/hydroquinone transitions . Electrodes require 30 wt% carbon additives (e.g., Ketjenblack) to mitigate low intrinsic conductivity, with mass loadings optimized to <2 mg/cm to prevent mechanical degradation .
Advanced Research Questions
Q. How can discrepancies in electrochemical data (e.g., proton vs. Zn storage) be resolved for this compound?
- Conflicting reports on charge carriers (H vs. Zn) require operando techniques such as synchrotron X-ray absorption spectroscopy (XAS) to track ion insertion/desorption in real time. Differential electrochemical mass spectrometry (DEMS) can detect H evolution, ruling out proton involvement . Electrolyte pH control (e.g., buffered acidic conditions) and ionic strength adjustments (e.g., ZnSO vs. Zn(CFSO)) further clarify dominant mechanisms .
Q. What strategies optimize the synthesis of this compound for high-purity, scalable production?
- Microwave-assisted synthesis reduces reaction times (from 20 h to <5 h) while maintaining yields >80% . Solvent-free conditions or ionic liquids (e.g., [BMIM]BF) minimize side reactions and improve recyclability . Hazard analysis is critical due to explosive risks from diazo intermediates; safety protocols include using explosion-proof reactors and <10 mmol batch scales .
Q. How do molecular distortions (e.g., Jahn-Teller effects) influence the electronic properties of this compound in switching applications?
- Atomic force microscopy (AFM) studies reveal bistable configurations in related thianthrenes, where Jahn-Teller distortions split degenerate LUMO levels. Proximity to metal atoms (e.g., Au or Ag) induces reversible switching via charge redistribution without direct electron injection . Density functional theory (DFT) simulations (B3LYP/6-31G*) predict a 0.3 eV energy gap between switched states, correlating with experimental conductance measurements .
Q. What are the key challenges in stabilizing this compound for long-term electrochemical cycling?
- Degradation pathways include quinone leaching in aqueous electrolytes and sulfur-sulfur bond cleavage under high-voltage cycling. Mitigation strategies:
- Encapsulation : Use conductive polymers (e.g., PEDOT:PSS) to limit dissolution .
- Additives : 1 M NaSO + 0.1 M MnSO suppresses parasitic reactions and stabilizes capacity retention >90% after 500 cycles .
- Morphology Control : Nanostructuring (e.g., 2D nanosheets) enhances surface area and ion diffusion kinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
